molecular formula C18H25N3O3S B2437503 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1261015-35-3

1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2437503
M. Wt: 363.48
InChI Key: CMLSMJKGJWRHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.48. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

The synthesis of complex heterocyclic systems, such as thieno[3,2-d]pyrimidine derivatives, is a crucial area of research due to the therapeutic potential of these compounds. A study by Dotsenko et al. (2013) explores the alkylation of 3-cyanopyridine-2(1H)-thiones, leading to the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives in good yields. This research demonstrates the potential of utilizing specific heterocyclic frameworks for the creation of biologically active compounds through cascade reactions (Dotsenko, V. V., Sventukh, D. V., & Krivokolysko, S. G., 2013).

Biological Activity and Pharmaceutical Applications

The exploration of the biological activities of thieno[3,2-d]pyrimidine derivatives and related compounds is a significant research area. For instance, the synthesis and characterization of derivatives such as 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones have been investigated for their urease inhibition properties. This type of research highlights the potential pharmaceutical applications of these compounds in treating diseases related to urease activity (Rauf, A., Liaqat, S., Qureshi, A. M., et al., 2010).

Material Science and Chemical Properties

The development of novel compounds also extends to material science, where the photophysical properties and structural elucidation of heterocyclic compounds are studied. Ashraf et al. (2019) report on the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, showcasing their potential in various applications, including as molecular electronic materials (Ashraf, A., Khalid, M., Tahir, M., et al., 2019).

properties

IUPAC Name

1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-12(2)10-21-17(23)16-14(7-9-25-16)20(18(21)24)11-15(22)19-8-5-4-6-13(19)3/h7,9,12-13H,4-6,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLSMJKGJWRHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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